PSB 06126
Description
Role of Extracellular Nucleotides in Cellular Regulation
Extracellular nucleotides, such as adenosine (B11128) triphosphate (ATP), uridine (B1682114) triphosphate (UTP), adenosine diphosphate (B83284) (ADP), and uridine diphosphate (UDP), function as critical extracellular signaling molecules. cenmed.comnih.gov Their release into the extracellular space is often triggered by events like cell stress, cell death, and inflammation. cenmed.com Once released, these nucleotides engage specific purinergic receptors (P2X, which are ligand-gated ion channels, and P2Y, which are G-protein coupled receptors) on cell surfaces, initiating diverse cellular responses. cenmed.comnih.govwikipedia.orgnih.gov
The influence of extracellular nucleotides spans a wide range of biological functions. Acutely, they modulate processes such as exocrine and endocrine secretion, immune responses, inflammation, nociceptive mechanosensory transduction, platelet aggregation, and endothelial-mediated vasodilation. nih.gov Over longer durations, they impact trophic processes including cell proliferation, differentiation, migration, and apoptosis, which are crucial in contexts like development, tissue regeneration, and cancer. nih.govwikipedia.org The dynamic balance of these extracellular nucleotide levels is essential for maintaining cellular homeostasis and proper tissue function. cenmed.com
Overview of the Ectonucleoside Triphosphate Diphosphohydrolase (E-NTPDase) Family
The Ectonucleoside Triphosphate Diphosphohydrolase (E-NTPDase) family, also known as NTPDases (EC 3.6.1.5), belongs to the GDA1/CD39 protein superfamily. cenmed.comwikipedia.orgfishersci.caguidetopharmacology.org These enzymes are characterized by their ability to hydrolyze nucleoside triphosphates (e.g., ATP, UTP) and diphosphates (e.g., ADP, UDP) into their corresponding monophosphate derivatives (e.g., AMP, UMP) and inorganic phosphate (B84403) (Pi). cenmed.comnih.govwikipedia.orgguidetopharmacology.orgmdpi.com This hydrolysis typically requires the presence of divalent cations such as Ca2+ and Mg2+. cenmed.comwikipedia.orgguidetopharmacology.orgguidetopharmacology.orgamdb.online
The NTPDase family comprises eight members, designated NTPDase 1 through NTPDase 8. cenmed.comnih.govwikipedia.orgmdpi.comguidetopharmacology.org Four of these, NTPDase 1, 2, 3, and 8, are integral membrane proteins with their catalytic sites oriented towards the extracellular environment. cenmed.comnih.govwikipedia.orgguidetopharmacology.orgmdpi.comamdb.onlineguidetopharmacology.org These ecto-NTPDases are primarily responsible for regulating the concentrations of extracellular nucleotides, thereby directly influencing purinergic signaling. cenmed.comwikipedia.orgamdb.online In contrast, NTPDases 4, 5, 6, and 7 are predominantly localized intracellularly, associated with organelle membranes or vesicles. cenmed.comfishersci.caguidetopharmacology.orgmdpi.comamdb.online
Within the ecto-NTPDase subtypes, there are functional distinctions. For instance, NTPDase1 (also known as CD39) is notable for its processive hydrolysis of ATP directly to AMP, without releasing intermediate ADP. cenmed.comnih.gov NTPDase2, on the other hand, can transiently release ADP during its hydrolysis of ATP. cenmed.comnih.govymilab.com NTPDase3 exhibits a higher affinity for ATP and UTP compared to ADP and UDP. cenmed.com
E-NTPDases are ubiquitously expressed across various tissues and play crucial roles in regulating fundamental physiological processes. They fine-tune extracellular nucleotide levels, which in turn modulates purinergic signaling pathways involved in development, blood flow, hormone secretion, and neurotransmitter release. cenmed.comnih.gov
A significant physiological function of NTPDases, particularly NTPDase1 (CD39), lies in the cardiovascular system. By hydrolyzing ATP and ADP to AMP, NTPDase1 is critical in preventing platelet aggregation and maintaining the antithrombotic properties of the endothelium. guidetopharmacology.orgymilab.comfishersci.caguidetomalariapharmacology.org This enzymatic activity contributes to vascular homeostasis and limits thrombotic events. fishersci.caguidetomalariapharmacology.org
Dysregulation of NTPDase activity is increasingly recognized for its involvement in various pathophysiological conditions, making these enzymes attractive therapeutic targets. cenmed.comvulcanchem.com Their altered function has been implicated in inflammatory pathologies such as diabetes, heart disease, and asthma. wikipedia.org In the context of cancer, NTPDases play a role in tumor growth and metastasis. fishersci.ca
Specifically, dysregulation of NTPDase activity contributes to conditions like chronic inflammatory diseases, atherosclerosis, ischemia-reperfusion injury, and autoimmune disorders. fishersci.cawikipedia.org For instance, the loss of NTPDase activity in injured or rejected grafts can lead to increased vascular thrombosis and inflammation. tci-chemical-trading.com Consequently, NTPDase inhibitors are being investigated as potential therapeutic agents for cardiovascular diseases and certain types of cancer. guidetopharmacology.org Modulating NTPDase activity also holds promise for enhancing the immune response against viral or bacterial infections. guidetopharmacology.org In pancreatic diseases, including acute pancreatitis, chronic pancreatitis, and pancreatic cancer, altered NTPDase activity and nucleotide hydrolysis contribute to the complex inflammatory processes observed. guidetopharmacology.org
Position of PSB 06126 as a Research Tool in Purinergic Signaling Studies
This compound is a synthetic chemical compound that has emerged as a valuable research tool for investigating the specific roles of E-NTPDase subtypes in purinergic signaling. It functions as a selective inhibitor of nucleoside triphosphate diphosphohydrolase, particularly targeting NTPDase 3. wikipedia.orgbiorxiv.orgnih.govzhanggroup.org As an anthraquinone (B42736) derivative, this compound provides a pharmacological means to dissect the intricate functions of NTPDase3 in various biological systems. labsolu.ca
Research findings highlight this compound's selectivity profile, demonstrating its inhibitory potency against rat NTPDase 3 at low micromolar concentrations, with notable selectivity over NTPDase 1 and NTPDase 2. wikipedia.orgbiorxiv.orgnih.govzhanggroup.orgfishersci.fi
Table 1: Inhibitory Activity of this compound against NTPDase Subtypes wikipedia.org
| Enzyme (Species) | Inhibition Constant (Ki) | IC50 (Human NTPDase 3) |
| NTPDase 1 (rat) | 0.33 µM | N/A |
| NTPDase 2 (rat) | 19.1 µM | N/A |
| NTPDase 3 (rat) | 2.22 µM | N/A |
| NTPDase 3 (human) | N/A | 7.76 µM |
Note: N/A indicates data not applicable or not found for that specific measurement in the provided context.
The mechanism of action of this compound involves blocking NTPDase3 activity, which subsequently leads to an increase in extracellular ATP levels. wikipedia.org This elevation of ATP can then activate specific purinergic receptors, such as P2X7 and P2Y6. wikipedia.orglabsolu.cafishersci.firesearchgate.net This property makes this compound particularly useful for studying cellular processes influenced by these receptors. For instance, studies have shown that this compound, at a concentration of 3 µM, selectively increases extracellular ATP levels in isolated bone marrow-derived mesenchymal stem cells (BM-MSCs) from postmenopausal women, leading to enhanced osteogenic differentiation and matrix mineralization in these cells. wikipedia.orgfishersci.firesearchgate.net This suggests a potential role for NTPDase3 in bone metabolism and highlights this compound's utility in investigating age-related cellular changes.
Beyond its primary role as an NTPDase3 inhibitor, this compound has also been observed to activate large-conductance calcium-activated potassium channels (KCa/BK) in rabbit bladder smooth muscle preparations (EC50 = 0.841 µM) and to inhibit UTP-induced calcium mobilization mediated by the human purinergic P2Y4 receptor in 1321N1 astrocytoma cells (IC50 = 7.72 µM). fishersci.fi These additional activities underscore its versatility as a pharmacological probe in diverse purinergic signaling contexts. Furthermore, selective NTPDase3 inhibition by this compound has been shown to be more effective at inhibiting extracellular UDP catabolism than ATP catabolism. researchgate.net
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;1-amino-4-(naphthalen-1-ylamino)-9,10-dioxoanthracene-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O5S.Na/c25-22-19(32(29,30)31)12-18(26-17-11-5-7-13-6-1-2-8-14(13)17)20-21(22)24(28)16-10-4-3-9-15(16)23(20)27;/h1-12,26H,25H2,(H,29,30,31);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOBABILSRPNHR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15N2NaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Mechanism of Action and Selectivity Profile of Psb 06126
Inhibition of NTPDase 3 by PSB 06126
This compound functions as a selective inhibitor of NTPDase 3, an ecto-nucleotidase involved in the hydrolysis of extracellular ATP and UDP medchemexpress.comcaymanchem.comtocris.commedkoo.com. This inhibition leads to an increase in extracellular nucleotide levels, which in turn can activate various purinergic receptors medchemexpress.comnih.gov.
This compound demonstrates a notable selectivity profile across different NTPDase isoforms. For rat NTPDases, it exhibits Kᵢ values of 0.33 µM for NTPDase 1, 19.1 µM for NTPDase 2, and 2.22 µM for NTPDase 3 medchemexpress.commedchemexpress.commedchemexpress.eu. This indicates a higher potency against rat NTPDase 1 and NTPDase 3 compared to NTPDase 2, with a particular emphasis on its selectivity for NTPDase 3 over NTPDase 1 and 2 at higher concentrations (e.g., 1 mM) caymanchem.comtocris.commedkoo.com. Research has identified this compound as a potent and selective inhibitor of rat NTPDase 3 nih.gov.
The inhibitory potencies of this compound against rat NTPDase isoforms are summarized in the table below:
| NTPDase Isoform (Rat) | Kᵢ Value (µM) |
| NTPDase 1 | 0.33 medchemexpress.commedchemexpress.commedchemexpress.eu |
| NTPDase 2 | 19.1 medchemexpress.commedchemexpress.commedchemexpress.eu |
| NTPDase 3 | 2.22 medchemexpress.commedchemexpress.commedchemexpress.eu |
The inhibitory characteristics of this compound against NTPDase 3 show species-specific differences. While it inhibits rat NTPDase 3 with a Kᵢ value of 2.22 µM and an IC₅₀ of 1.5 µM, its activity against human NTPDase 3 is characterized by an IC₅₀ value of 7.76 µM and a Kᵢ value of 4.39 µM medchemexpress.comcaymanchem.commedchemexpress.commedchemexpress.eu. This indicates a stronger inhibitory effect on the rat enzyme compared to the human enzyme.
The species-specific inhibition of NTPDase 3 by this compound is detailed below:
| Species | NTPDase 3 Inhibition (IC₅₀) | NTPDase 3 Inhibition (Kᵢ) |
| Rat | 1.5 µM caymanchem.com | 2.22 µM medchemexpress.commedchemexpress.commedchemexpress.eu |
| Human | 7.76 µM medchemexpress.commedchemexpress.commedchemexpress.eu | 4.39 µM medchemexpress.commedchemexpress.commedchemexpress.eu |
Modulation of Ion Channels and Purinergic Receptors by this compound
Beyond its primary role as an NTPDase 3 inhibitor, this compound also interacts with various ion channels and purinergic receptors, contributing to its broader pharmacological actions.
This compound is known to activate large-conductance calcium-activated potassium channels (KCa/BK channels) caymanchem.combioscience.co.uk. In rabbit bladder smooth muscle preparations, this compound activates these channels in an inside/out patch-clamp assay with an EC₅₀ value of 0.841 µM caymanchem.combioscience.co.uk. KCa/BK channels are crucial regulators of membrane potential and cellular excitability in various tissues, including smooth muscle nih.govtocris.comnih.gov.
This compound inhibits uridine-5'-triphosphate (UTP)-induced calcium mobilization in 1321N1 astrocytoma cells that express the human purinergic P2Y4 receptor caymanchem.combioscience.co.uknih.gov. The IC₅₀ for this inhibitory effect is reported as 7.72 µM caymanchem.combioscience.co.uk. The P2Y4 receptor is a Gq protein-coupled receptor activated by UTP, widely expressed in various tissues nih.govfrontiersin.org.
This compound indirectly activates P2X7 and P2Y6 receptors, primarily through its inhibition of NTPDase 3 medchemexpress.comnih.govresearchgate.net. By blocking NTPDase 3, this compound leads to increased extracellular ATP levels medchemexpress.comnih.govrndsystems.com. This accumulation of extracellular ATP then activates P2X7 receptors, while the increased extracellular UDP (resulting from reduced ATP hydrolysis) activates P2Y6 receptors nih.govnih.govtocris.comscispace.com. This mechanism has been observed in mesenchymal stem cells (MSCs), where this compound (at 3 µM) blocks NTPDase3, leading to increased extracellular ATP and promoting osteogenic differentiation and mineralization of MSCs through the activation of P2X7 and P2Y6 receptors medchemexpress.comnih.gov.
Cellular and Tissue Level Effects of Psb 06126
Regulation of Extracellular Nucleotide Concentrations
The primary mechanism of action of PSB 06126 involves the inhibition of NTPDase 3, an ectoenzyme that hydrolyzes nucleoside triphosphates and diphosphates in the extracellular space. caymanchem.comrndsystems.combio-techne.com
Inhibition of NTPDase 3 by this compound leads to increased extracellular levels of ATP and UDP. Studies have shown that this compound (at concentrations such as 3 µM) can increase the extracellular half-life of UDP by 1.68 times in osteogenic differentiating postmenopausal bone marrow-derived mesenchymal stem cell (BM-MSC) cultures. While its effect on extracellular ATP half-life was minor, it significantly increased ATP levels in the incubation medium of postmenopausal BM-MSC cultures. This effect was not observed in BM-MSCs from younger females, indicating an age-related specificity. caymanchem.comnih.govresearchgate.net
The extracellular catabolism of ATP and UDP is notably faster in BM-MSCs from postmenopausal women compared to those from younger females, correlating with a 5.6-fold increase in NTPDase 3 immunoreactivity in postmenopausal BM-MSCs. nih.govnih.govresearchgate.net By inhibiting NTPDase 3, this compound helps to restore the accumulation of these adenine (B156593) and uracil (B121893) nucleotides in the extracellular environment of cultured postmenopausal BM-MSCs. nih.govnih.gov
Table 1: Impact of this compound on Extracellular Nucleotide Levels in Postmenopausal BM-MSCs
| Nucleotide | Effect of this compound (3 µM) on Extracellular Levels | Relative Change (Approximate) | Source |
| UDP | Increased extracellular half-life | 1.68 times (in Pm BM-MSCs) | nih.gov |
| ATP | Increased extracellular accumulation | Significant increase (in Pm BM-MSCs) | nih.govresearchgate.net |
NTPDase 3 is part of a cascade of ectoenzymes that metabolize extracellular nucleotides. ATP is sequentially broken down into ADP, AMP, and then adenosine (B11128) (ADO), inosine (B1671953) (INO), and hypoxanthine (B114508) (HX). nih.gov In osteogenic differentiating postmenopausal BM-MSC cultures, this compound (3 µM) selectively decreased the extracellular catabolism of ATP and UDP. nih.gov This inhibition helps maintain higher concentrations of the parent nucleotides (ATP and UDP) by slowing their degradation. nih.govnih.gov
This modulation is crucial because the balance between ATP/UDP and their metabolites (like adenosine) dictates the activation of different purinergic receptors (P2 and P1 receptors), which have distinct cellular effects. nih.govnih.govfrontiersin.org
Modulation of Cellular Differentiation and Function
This compound's ability to regulate extracellular nucleotide concentrations has significant implications for cellular differentiation, particularly in mesenchymal stem cells.
This compound promotes the osteogenic differentiation and mineralization of bone marrow-derived mesenchymal stem cells (BM-MSCs), particularly those from postmenopausal women. caymanchem.commedchemexpress.comnih.govresearchgate.net This effect is mediated through the activation of ATP-sensitive P2X7 and UDP-sensitive P2Y6 receptors. medchemexpress.comnih.govresearchgate.netnih.gov
Inhibition of NTPDase 3 by this compound (3 µM) or gene silencing rescues the osteogenic commitment of postmenopausal BM-MSCs, leading to:
Increased Alkaline Phosphatase (ALP) activity : ALP activity is a marker of early osteogenic differentiation. nih.govresearchgate.net
Increased Osterix protein cellular content : Osterix is a key osteogenic transcription factor. nih.govnih.gov
Enhanced bone nodule formation and matrix mineralization : This indicates advanced osteogenic differentiation and bone matrix deposition. caymanchem.comnih.govresearchgate.net
Table 2: Effects of this compound on Osteogenic Markers in Postmenopausal BM-MSCs
| Osteogenic Marker | Effect of this compound (3 µM) | Source |
| ALP Activity | Increased | nih.govresearchgate.net |
| Osterix Content | Increased | nih.gov |
| Bone Nodule Formation | Increased | nih.govresearchgate.net |
| Matrix Mineralization | Increased | caymanchem.comresearchgate.net |
A notable aspect of this compound's action is the differential response observed between BM-MSCs from postmenopausal women and those from younger females. BM-MSCs from postmenopausal women exhibit a decreased ability to differentiate into bone-forming osteoblasts compared to cells from younger females. nih.govnih.gov This impairment is linked to an overexpression of NTPDase 3 in postmenopausal BM-MSCs, which leads to a faster extracellular catabolism of ATP and UDP, reducing the levels required to activate osteogenic purinoceptors. nih.govresearchgate.netnih.govresearchgate.net
This compound selectively increases extracellular ATP levels in BM-MSCs from postmenopausal women but not in those from younger women. caymanchem.comresearchgate.net This suggests that targeting NTPDase 3 with compounds like this compound could be a strategy to rehabilitate the osteogenic potential specifically in older, postmenopausal individuals. nih.govnih.gov
Effects on Immune Cell Function and Inflammatory Responses within the Purinergic Context
While the primary focus of this compound research has been on bone biology, its role as an NTPDase 3 inhibitor places it within the broader context of purinergic signaling, which is a critical modulator of immune cell function and inflammatory responses. Extracellular nucleotides like ATP and UDP are recognized as signaling molecules that activate P2 purinergic receptors on immune and inflammatory cells, initiating pro-inflammatory responses. nih.govfrontiersin.orgnih.gov
Conversely, the degradation of these nucleotides to adenosine by ectonucleotidases (including NTPDases) can lead to anti-inflammatory effects via P1 adenosine receptors. nih.govnih.govfrontiersin.org By inhibiting NTPDase 3, this compound would theoretically lead to higher extracellular ATP/UDP levels, potentially influencing the balance between pro- and anti-inflammatory signals. Although specific detailed research findings on this compound's direct impact on various immune cell functions were not extensively detailed in the provided search results, its mechanism of action positions it as a compound with potential implications for purinergic regulation of inflammation. nih.govnih.govfrontiersin.orgfrontiersin.orgbibliotekanauki.pl
Preclinical Applications and Therapeutic Potential of Ntpdase 3 Inhibition
Investigation of PSB 06126 in Neurological Disorders
NTPDase 3 plays a role in modulating purinergic signaling, which is critical in the central and peripheral nervous systems. Dysfunction in purinergic signaling characterizes a number of neurological disorders scispace.com. This compound, as an NTPDase 3 inhibitor, has been explored for its potential to influence these pathways. While specific detailed research findings on this compound's direct impact on neurological disorders are limited in the provided snippets, its classification as relevant to "Neurological Disease" suggests ongoing or potential research in this area medchemexpress.comtargetmol.com. Neurological diseases can affect gastrointestinal motility, and disorders of the nervous system primarily manifest as abnormalities in motor functions nih.gov. This compound's role in modulating extracellular ATP levels, which are crucial for neuronal function and neurotransmission, positions it as a compound of interest for further investigation in this field medchemexpress.com.
Role in Inflammatory and Immunological Conditions
Extracellular nucleotidases, including ENTPDases (of which NTPDase 3 is a member), are key regulators of purinergic signaling and play critical roles in modulating immune responses, inflammation, and neuroinflammation by controlling extracellular nucleotide availability explorationpub.com. This compound is classified under "Immunology/Inflammation" medchemexpress.comtargetmol.commedchemexpress.comglpbio.com. The inhibition of NTPDases can influence the immune response, for example, by affecting the availability of ATP and ADP, which are important signaling molecules in inflammation explorationpub.com. Research indicates that understanding how inflammation develops can lead to strategies for its suppression, particularly in conditions like autoimmune diseases cornell.edu.
Implications in Bone Metabolism and Regeneration
This compound has shown significant implications in bone metabolism and regeneration, particularly concerning osteogenic differentiation. Overexpression of NTPDase 3 in bone marrow-derived mesenchymal stromal cells (BM-MSCs) from post-menopausal women has been linked to impaired osteogenic differentiation medchemexpress.comnih.govresearchgate.net. Selective inhibition of NTPDase 3 with this compound (at 3 µM) has been demonstrated to increase extracellular ATP levels and promote the osteogenic differentiation and mineralization of MSCs through the activation of P2X7 and P2Y6 receptors medchemexpress.com.
Research findings indicate that this compound can rehabilitate the osteogenic commitment of BM-MSCs from post-menopausal women. This is achieved by increasing the extracellular accumulation of adenine (B156593) and uracil (B121893) nucleotides, which are crucial for osteogenic commitment nih.govresearchgate.net. The compound's effect on nucleotide catabolism is notable:
| Compound | Concentration | Effect on ATP (100 µM) Half-life (Fold Increase) | Effect on UDP (100 µM) Half-life (Fold Increase) |
| This compound | 3 µM | Minor increase | 1.68 |
| hN3-B3S antibody | 0.5 µg/mL | 1.75 | 3.14 |
| Data from nih.gov. |
This suggests that targeting NTPDase 3 with inhibitors like this compound could be a novel therapeutic strategy to increase bone mass and reduce the risk of osteoporotic fractures in post-menopausal women nih.govresearchgate.net. Bone tissue is a dynamic system constantly undergoing remodeling and regeneration, influenced by various signaling pathways nih.govnih.govisciii.es.
Potential in Cardiovascular Disease Research
This compound is also categorized under "Cardiovascular Disease" medchemexpress.comtargetmol.com. NTPDase 1 inhibition, for instance, has been shown to prevent thrombus formation by maintaining elevated ADP levels, acting as a protective mechanism against vascular complications explorationpub.com. While direct specific research on this compound's detailed effects in cardiovascular disease is not extensively detailed in the provided information, its role as an NTPDase inhibitor suggests potential avenues for research in this area, given the broad involvement of purinergic signaling in cardiovascular function and pathology medchemexpress.comvirginia.edujhu.edumonash.edu.
Exploratory Research in Cancer and Related Signaling Pathways
This compound is listed as relevant to "Cancer" and "Cancer Targeted Therapy" medchemexpress.comtargetmol.comtargetmol.com. While specific detailed research findings on this compound's direct role in cancer treatment or specific signaling pathways are not provided, the involvement of NTPDases in modulating extracellular nucleotide levels can influence various cellular processes relevant to cancer, such as cell proliferation, metabolism, and immune evasion explorationpub.commdpi.comcusabio.com. The general classification indicates that this compound may be explored in the context of cancer research, potentially by modulating purinergic signaling pathways that are often dysregulated in cancer medchemexpress.comtargetmol.comtargetmol.com.
Structure Activity Relationship Sar Studies and Medicinal Chemistry of Psb 06126 Analogues
Derivation from Anthraquinone (B42736) Scaffold (e.g., Bromaminic Acid Derivatives)
PSB-06126 belongs to a class of compounds built upon the anthraquinone scaffold, a three-ring aromatic structure. rsc.org Anthraquinone derivatives are widely found in nature and are also synthesized for various applications, including dyes and pharmaceuticals. rsc.orgnih.gov The development of PSB-06126 and its analogues as NTPDase inhibitors originated from studies on anthraquinone dyes, such as Reactive Blue 2, which was identified as a relatively potent E-NTPDase inhibitor. nih.gov
The direct synthetic precursor for this series of compounds is typically 1-amino-4-bromoanthraquinone-2-sulfonic acid, commonly known as bromaminic acid. nih.govnih.gov The synthesis involves the replacement of the bromo substituent at the C4-position of the bromaminic acid core with various (ar)alkylamino residues. nih.gov This synthetic strategy allows for the creation of a library of 1-amino-2-sulfo-4-ar(alk)ylaminoanthraquinone derivatives. nih.gov PSB-06126 is specifically the sodium salt of 1-amino-4-(1-naphthyl)aminoanthraquinone-2-sulfonic acid. tocris.com The core structure is derived by reacting bromaminic acid with 1-aminonaphthalene. nih.gov
Identification of Key Pharmacophores for NTPDase Selectivity within Analogues
Intensive structure-activity relationship (SAR) studies on this class of anthraquinone derivatives have pinpointed crucial molecular features (pharmacophores) that determine their inhibitory activity and selectivity against different NTPDase subtypes.
A key finding is the absolute requirement of the negatively charged sulfonate group at the 2-position of the anthraquinone ring for NTPDase inhibition. nih.govnih.gov Analogues where this group was replaced with a methyl group or converted to sulfonic acid esters or sulfonamides were found to be completely inactive. nih.gov This indicates that the anionic sulfonate group is a critical interaction point with the enzyme.
Selectivity among the different NTPDase subtypes is largely dictated by the nature and position of the substituent at the 4-position. The introduction of a 1-naphthylamino residue at this position, as seen in PSB-06126, confers potent and selective inhibition of rat NTPDase3. nih.govnih.gov In contrast, its isomer, 1-amino-2-sulfo-4-(2-naphthylamino)anthraquinone (compound 21 in the study by Baqi et al.), showed a preference for NTPDase1 and NTPDase3, but was less selective. nih.govnih.gov This highlights the importance of the specific geometry of the substituent. The rat NTPDase3 enzyme appears to possess a lipophilic pocket that favorably accommodates the 1-naphthylamino group of PSB-06126. nih.gov
Further studies revealed that small para-substituents on a phenylamino (B1219803) ring at the 4-position were well-tolerated by NTPDase1. nih.gov For instance, 1-amino-2-sulfo-4-p-chloroanilinoanthraquinone (PSB-069) was identified as a nonselective competitive inhibitor of NTPDases 1, 2, and 3. nih.govnih.gov
Design and Synthesis of Novel PSB 06126 Derivatives for Enhanced Potency and Selectivity
The design and synthesis of novel derivatives have been guided by the SAR findings to improve potency and achieve specific selectivity profiles. The primary strategy involves the systematic modification of the amino substituent at the 4-position of the 1-amino-2-sulfoanthraquinone scaffold. By synthesizing a library of compounds with diverse aromatic and aliphatic amines, researchers have been able to probe the specific requirements of the binding sites of different NTPDase enzymes. nih.govfrontiersin.org
For example, the goal of obtaining potent and selective NTPDase2 and NTPDase3 inhibitors led to the synthesis of 48 different anthraquinone derivatives. frontiersin.org This effort resulted in the identification of compounds with significantly improved profiles compared to earlier, non-selective inhibitors. frontiersin.orgnih.gov For instance, 1-amino-4-(9-phenanthrylamino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate (PSB-16131) emerged as a potent NTPDase2 inhibitor (IC₅₀ of 539 nM), while 1-amino-4-[3-(4,6-dichlorotriazin-2-ylamino)-4-sulfophenylamino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate (PSB-1011) was found to be a potent NTPDase3 inhibitor (IC₅₀ of 390 nM). nih.govfrontiersin.org These discoveries underscore the success of a rational design approach based on the established pharmacophore model to enhance both potency and selectivity. nih.govnih.govnih.gov
Comparative Analysis with Other Ectonucleotidase Inhibitors
PSB-06126 and its analogues occupy a specific niche within the broader landscape of ectonucleotidase inhibitors. A comparative analysis highlights the distinct characteristics of different inhibitor classes.
Polyoxometalates (POMs): These are inorganic metal cluster complexes that can act as potent ecto-nucleotidase inhibitors. nih.gov For example, [Co₄(H₂O)₂(PW₉O₃₄)₂]¹⁰⁻ (PSB-POM142) is an extremely potent inhibitor of human NTPDase1, with a Ki value in the low nanomolar range (3.88 nM). nih.gov While highly potent, some POMs can lack selectivity, inhibiting multiple NTPDase subtypes. nih.govresearchgate.net
Suramin: Suramin is a non-nucleotide compound that has long been used as an inhibitor of various enzymes, including NTPDases. nih.govnih.gov It is generally considered a non-selective inhibitor and is less potent than many of the optimized anthraquinone derivatives. nih.govresearchgate.net
ARL67156: This compound is a nucleotide analogue that acts as a weak, competitive inhibitor of human NTPDase1 (Ki = 11 µM) and NTPDase3 (Ki = 18 µM), but does not significantly inhibit NTPDase2. nih.govfrontiersin.orgfrontiersin.orgnih.gov Its utility is limited by its modest potency and its nature as a substrate analogue. frontiersin.orgnih.gov
PSB-069: As a member of the same anthraquinone class, PSB-069 (1-amino-2-sulfo-4-p-chloroanilinoanthraquinone) serves as an important benchmark. nih.gov Unlike the selective PSB-06126, PSB-069 is a nonselective competitive inhibitor of rat NTPDases 1, 2, and 3, with Ki values in the range of 16-18 µM. nih.govnih.gov
PSB-16131: This compound is a close analogue of PSB-06126, also derived from the anthraquinone scaffold. However, modification of the 4-position substituent to a 9-phenanthrylamino group resulted in a potent and selective inhibitor of human NTPDase2 (IC₅₀ = 539 nM), demonstrating how subtle structural changes within the same chemical series can dramatically shift selectivity. nih.govfrontiersin.org
The following table summarizes the inhibitory profiles of PSB-06126 and related compounds against rat NTPDases, illustrating the impact of structural modifications on potency and selectivity.
| Compound | Substituent at 4-Position | NTPDase1 (Ki, µM) | NTPDase2 (Ki, µM) | NTPDase3 (Ki, µM) | Selectivity Profile |
|---|---|---|---|---|---|
| PSB-06126 | 1-Naphthylamino | >1000 | >1000 | 1.5 | Selective for NTPDase3 |
| PSB-069 | p-Chloroanilino | 18.1 | 16.0 | 17.6 | Non-selective |
| Compound 21 | 2-Naphthylamino | 0.328 | >1000 | 2.22 | Prefers NTPDase1 and NTPDase3 |
The next table provides a comparison of PSB-06126 with inhibitors from other chemical classes.
| Inhibitor | Chemical Class | Primary Target(s) | Potency | Selectivity |
|---|---|---|---|---|
| PSB-06126 | Anthraquinone | rat NTPDase3 | Low micromolar (Ki = 1.5 µM) | High vs. NTPDase1/2 |
| Polyoxometalates (e.g., PSB-POM142) | Inorganic Cluster | human NTPDase1 | Very high (nM range) | Variable; can be non-selective |
| Suramin | Polysulfonated Naphthylurea | NTPDases, P2 Receptors | Micromolar range | Non-selective |
| ARL67156 | Nucleotide Analogue | human NTPDase1, NTPDase3 | Weak (Ki > 10 µM) | Selective for NTPDase1/3 vs. NTPDase2 |
| PSB-16131 | Anthraquinone | human NTPDase2 | High (IC₅₀ = 539 nM) | Selective for NTPDase2 |
Advanced Methodologies in Psb 06126 Research
Computational and In Silico Approaches in Drug Discovery and Repurposing
Application in Drug Repurposing Screens and Chemical Library Analysis
Drug repurposing, also known as drug repositioning, involves identifying new therapeutic uses for existing drugs or compounds that have already been developed for other indications. This strategy offers significant advantages over traditional drug discovery, including reduced costs, accelerated development timelines, and a lower risk of failure due to pre-existing safety and pharmacokinetic data scbt.comcenmed.com. High-throughput screening of chemical libraries is a cornerstone of drug repurposing efforts, enabling the rapid evaluation of thousands of compounds against specific biological targets or disease pathways medchemexpress.comcenmed.com.
PSB 06126 has demonstrated its relevance in drug repurposing screens, notably in the context of identifying potential antiviral agents. In a comprehensive drug repurposing screen aimed at identifying inhibitors of the SARS-CoV-2 main protease (Mpro), this compound was identified as a hit compound medchemexpress.com. The SARS-CoV-2 Mpro is a crucial viral enzyme responsible for processing viral polyproteins, making it a prime target for antiviral intervention medchemexpress.com. The Broad Repurposing Library, comprising approximately 6,070 compounds with a history of human use, was screened at a concentration of 50 μM, leading to the identification of about 50 compounds with activity against Mpro, including this compound medchemexpress.com. This identification positions this compound as a preclinical candidate for further investigation in antiviral research medchemexpress.com.
Beyond its identification in broad repurposing efforts, the known mechanism of action of this compound contributes to its utility in chemical library analysis. This compound is characterized as a selective nucleoside triphosphate diphosphohydrolase (NTPDase) inhibitor. NTPDases are a family of ectoenzymes that hydrolyze extracellular nucleoside triphosphates and diphosphates, regulating purinergic signaling pathways involved in various physiological and pathological processes. The specific inhibitory profile of this compound against different NTPDase isoforms highlights its potential as a chemical probe for studying purinergic system dysregulation and as a lead compound for drug development targeting these enzymes.
Detailed Research Findings: NTPDase Inhibition Profile of this compound
Research has characterized the inhibitory potency of this compound against various NTPDase isoforms, demonstrating its selectivity. The compound exhibits strong inhibitory activity against rat NTPDase 1 and rat NTPDase 3, with lower potency against rat NTPDase 2. For human NTPDase 3, a key target, this compound shows significant inhibition. These findings are summarized in the table below.
Table 1: Inhibitory Activity of this compound against NTPDase Isoforms
| NTPDase Isoform (Species) | Kᵢ (µM) | IC₅₀ (µM) | Reference |
| Rat NTPDase 1 | 0.33 | - | |
| Rat NTPDase 2 | 19.1 | - | |
| Rat NTPDase 3 | 2.22 | - | |
| Human NTPDase 3 | 4.39 | 7.76 |
Note: Data represents reported Kᵢ and IC₅₀ values. A dash (-) indicates that the specific value was not reported in the cited source for that parameter.
The selective inhibition of NTPDase 3 by this compound has further implications. For instance, it has been observed that this compound (at 3 µM concentration) can block NTPDase3 overexpression in mesenchymal stem cells (MSCs), leading to an increase in extracellular ATP levels. This, in turn, promotes osteogenic differentiation and mineralization of MSCs through the activation of P2X7 and P2Y6 receptors. Such specific molecular interactions underscore its value in chemical library analysis, where compounds are characterized for their precise target engagement and downstream cellular effects.
The inclusion and analysis of compounds like this compound within diverse chemical libraries are crucial for expanding the understanding of chemical space and identifying novel bioactivities cenmed.com. Its established role as an NTPDase inhibitor and its identification in a SARS-CoV-2 Mpro repurposing screen exemplify how well-characterized compounds contribute to the systematic exploration of therapeutic possibilities within chemical libraries. The detailed understanding of its inhibitory profile allows researchers to strategically employ this compound in screens designed to identify modulators of purinergic signaling or to explore its potential in other disease areas where NTPDase activity plays a role.
Future Perspectives and Research Challenges for Psb 06126 and Ntpdase Inhibition
Overcoming Limitations in Preclinical Models and Facilitating Clinical Translation
A critical hurdle in advancing NTPDase inhibitors from laboratory to clinic is the limitation of current preclinical models and the subsequent challenge in clinical translation explorationpub.com. Many studies are primarily confined to in vitro assays and animal models, which may not fully recapitulate the complex physiological and pathological conditions in humans explorationpub.com. Issues such as low bioavailability and the absence of advanced clinical trial data further impede the progression of these compounds explorationpub.com.
To overcome these limitations, future research must prioritize the development and utilization of more physiologically relevant preclinical models, including advanced in vitro systems and refined animal models that better mimic human disease states explorationpub.com. Rigorous and comprehensive studies in these improved models are essential to confirm the therapeutic applicability and safety profiles of NTPDase inhibitors. Furthermore, integrated, multidisciplinary strategies are required to bridge the gap between preclinical findings and human clinical trials, ensuring that promising compounds like PSB 06126 can be effectively evaluated for their therapeutic potential explorationpub.com. The development of highly specific enzyme inhibitors will also be instrumental in thoroughly characterizing the immunomodulatory and other functional roles of various NTPDases in complex biological systems, paving the way for more targeted and effective clinical investigations aai.org.
Development of Highly Isoform-Specific Inhibitors and Allosteric Modulators
A major challenge in the field of ectonucleotidase inhibition is achieving high isoform selectivity, as low specificity can lead to off-target effects and limit therapeutic efficacy explorationpub.comtandfonline.com. The design of an ideal NTPDase inhibitor necessitates selective targeting of specific isoforms while minimizing activity against other ectoenzymes, thereby enhancing safety profiles and therapeutic precision tandfonline.com.
While this compound exhibits selectivity for NTPDase 3 over NTPDase 1 and 2, and rat NTPDase 1, the broader landscape of NTPDase inhibition still requires more refined tools medchemexpress.commedchemexpress.comrndsystems.comtocris.comcaymanchem.com. Current non-selective inhibitors, such as polyoxometalates (POMs) like POM-1 and POM-5, often inhibit multiple NTPDase isoforms and other ectoenzymes, highlighting the need for improved specificity frontiersin.orgresearchgate.net. Recent advancements include the synthesis of sulfamoyl-benzamide derivatives that demonstrate selective inhibitory activity against human NTPDase1, -2, -3, and -8, indicating progress in this area rsc.org.
Beyond orthosteric inhibition, the exploration of allosteric modulation presents a promising complementary strategy to enhance specificity and mitigate systemic side effects explorationpub.com. Allosteric modulators bind to sites distinct from the active site, inducing conformational changes that alter enzyme activity. For instance, benzotetrahydropyridines have emerged as a new class of allosteric CD39 inhibitors researchgate.net. Additionally, certain N-benzyl-thienotetrahydropyridine derivatives have shown dual allosteric inhibitory actions on both CD39 and CD73 tandfonline.com. The development of biologics, such as the human IgG4 anti-CD39 monoclonal antibody TTX-030, which allosterically inhibits CD39 enzymatic activity, further exemplifies the potential of this approach to achieve highly targeted modulation of NTPDase function tandfonline.com.
Integration of NTPDase Inhibitors with Combination Therapies
The integration of NTPDase inhibitors, including compounds like this compound, into combination therapy regimens holds significant promise for enhancing therapeutic outcomes, particularly in complex diseases such as cancer and inflammatory disorders explorationpub.com. By modulating extracellular nucleotide levels, NTPDase inhibitors can create a more favorable microenvironment for other therapeutic agents, potentially leading to synergistic effects.
In the context of cancer, NTPDase inhibitors can help reactivate suppressed pro-inflammatory signaling pathways, thereby augmenting immunotherapeutic responses explorationpub.com. For example, studies have shown that the anti-CD39 monoclonal antibody TTX-030 is being investigated in combination with immunotherapy, chemotherapy, and other treatments for various tumors tandfonline.com. Preclinical data suggest that inhibiting CD39 with agents like POM-1 can synergize with chemotherapeutic drugs such as cisplatin (B142131) (CIS) in breast cancer models, leading to improved outcomes researchgate.net. Furthermore, combining extracellular ATPase inhibitors (like PSB 069, a synonym for this compound, or POM-1) with chemotherapy agents such as paclitaxel (B517696) has been shown to increase extracellular ATP levels and induce inflammatory pyroptosis in macrophages, which could sensitize anti-cancer effects aacrjournals.org. The strategic blockade of the CD39/CD73 immunosuppressive pathway using specific antibodies has also demonstrated the ability to unleash immune responses in combination cancer therapies aai.org. These findings underscore the potential for NTPDase inhibitors to act as valuable components in multi-modal therapeutic strategies.
Exploration of Novel Signaling Pathways Mediated by Ectonucleotidases
Ectonucleotidases, a superfamily of enzymes including NTPDases, ecto-nucleotide pyrophosphatases/phosphodiesterases (ENPPs), alkaline phosphatases (APs), and ecto-5′-nucleotidase (CD73), are pivotal in regulating extracellular nucleotide and nucleoside concentrations tandfonline.comresearchgate.netnih.govresearchgate.netresearchgate.net. Their activity dictates the duration of purinergic receptor activation and generates downstream ligands for other receptors, thereby influencing a wide array of physiological and pathological processes researchgate.netresearchgate.net.
Dysregulation of these enzymes is implicated in various conditions, including cancer, inflammation, autoimmune diseases, and neurological disorders nih.gov. By controlling extracellular nucleotide availability, ENTPDases modulate immune responses, inflammation, and neuroinflammation, and contribute to adenosine-mediated signaling in conjunction with CD73 explorationpub.com.
Specific examples of novel signaling pathways mediated by ectonucleotidases include:
NTPDase1 (CD39) : Plays a crucial role in regulating the immune system and platelet function nih.gov.
NTPDase3 : Involved in the regulation of insulin (B600854) secretion in pancreatic β-cells explorationpub.comfrontiersin.org.
NTPDase2 and NTPDase3 : Explored for their roles in modulating inflammation in neurodegenerative and neuroinflammatory diseases without disrupting adenosine (B11128) homeostasis explorationpub.com.
ENPPs : Regulate lipidic and purinergic signaling pathways by controlling extracellular concentrations of purines and bioactive lipids, with implications in kidney development and pathology biorxiv.org.
This compound itself has been shown to block NTPDase3, leading to an increase in extracellular ATP levels. This, in turn, activates P2X7 and P2Y6 receptors, promoting osteogenic differentiation and mineralization of mesenchymal stem cells medchemexpress.com. Additionally, this compound has been observed to activate large-conductance calcium-activated potassium channels (KCa/BK) and inhibit UTP-induced calcium mobilization via P2Y4 receptors, highlighting its involvement in diverse signaling cascades caymanchem.com. Further research into these intricate pathways is crucial for uncovering new therapeutic targets and applications for NTPDase inhibitors.
Application of Advanced Drug Discovery Technologies for Enhanced Efficacy and Selectivity
Key technologies include:
Structure-Based Computational Modeling : This approach allows for the rational design and optimization of inhibitors by predicting their binding interactions with target enzymes, thereby improving selectivity and potency explorationpub.com.
High-Throughput Screening (HTS) : HTS enables the rapid evaluation of large compound libraries, accelerating the identification of novel NTPDase inhibitors explorationpub.comacs.org.
Artificial Intelligence (AI) and Machine Learning (ML) : AI and ML algorithms can significantly accelerate drug discovery by enhancing predictions of affinity, bioavailability, and toxicity, and by addressing species-related extrapolation issues explorationpub.com.
Novel Delivery Systems : To improve drug penetration into hard-to-reach tissues, such as the central nervous system (CNS), advanced delivery systems like nanostructured carriers, transport vectors, and intranasal administration are being explored explorationpub.com. These innovations are crucial for maximizing the therapeutic impact of NTPDase inhibitors in systemic and localized diseases.
The integration of these cutting-edge technologies is essential for overcoming the current limitations in NTPDase inhibitor development, leading to the discovery of more potent, selective, and clinically viable compounds.
Q & A
Basic: What is the primary biochemical role of PSB 06126, and how is it identified in experimental systems?
Answer:
this compound is a selective inhibitor of NTPDase (nucleoside triphosphate diphosphohydrolase), an enzyme critical in purinergic signaling pathways. It is identified via in vitro enzymatic assays using substrates like ATP/ADP and measuring hydrolytic activity inhibition . Standard methodologies include:
- Enzyme kinetics : Assessing IC₅₀ values to quantify inhibitory potency.
- Structural validation : Comparative molecular docking studies against known NTPDase inhibitors (e.g., ARL 67156) to confirm binding specificity .
Basic: What experimental designs are recommended for initial efficacy testing of this compound in gastrointestinal disease models?
Answer:
For preliminary testing, use PICO framework :
- Population : Cultured cells or animal models with dysregulated purinergic signaling (e.g., colitis models).
- Intervention : this compound administered at varying concentrations.
- Comparison : Baseline NTPDase activity vs. post-treatment activity.
- Outcome : Reduction in extracellular ATP hydrolysis, measured via luminescence assays .
Include controls for off-target effects using non-hydrolyzable ATP analogs.
Advanced: How can researchers resolve contradictions in this compound efficacy data across different experimental models?
Answer:
Contradictions often arise from variability in:
- Model systems (e.g., immortalized cells vs. primary cells).
- Assay conditions (pH, substrate concentration).
Methodological steps :
Meta-analysis : Systematically compare studies using PRISMA guidelines to identify confounding variables .
Sensitivity analysis : Test this compound under standardized conditions (e.g., fixed ATP concentration, physiological pH).
Cross-validation : Replicate key findings in orthogonal assays (e.g., HPLC-based nucleotide quantification vs. colorimetric methods) .
Advanced: What strategies are effective for analyzing this compound's cross-reactivity with related enzymes (e.g., 5'-nucleotidase)?
Answer:
Use competitive inhibition assays :
- Step 1 : Pre-incubate this compound with target enzymes (NTPDase, 5'-NT) and measure residual activity.
- Step 2 : Calculate selectivity ratios (IC₅₀ for NTPDase / IC₅₀ for 5'-NT). A ratio >100 indicates high specificity .
- Step 3 : Validate via knockout models (e.g., CRISPR-edited cells lacking NTPDase) to isolate off-target effects .
Basic: What are the critical parameters for validating this compound's stability in long-term in vitro studies?
Answer:
- Temperature/pH stability : Perform accelerated degradation studies (e.g., 40°C for 72 hours) and quantify active compound via LC-MS.
- Solubility : Use dynamic light scattering (DLS) to monitor aggregation in buffer systems.
- Enzymatic interference : Confirm no metabolite interference by spiking this compound into cell lysates and measuring baseline hydrolysis .
Advanced: How can researchers design a study to compare this compound with other NTPDase inhibitors (e.g., PSB 069) in vivo?
Answer:
Apply FINER criteria :
- Feasible : Use matched animal cohorts (n ≥ 6) to ensure statistical power.
- Novel : Compare pharmacokinetic profiles (e.g., half-life, tissue penetration).
- Ethical : Adhere to 3R principles (replacement, reduction, refinement).
- Relevant : Measure clinically translatable outcomes (e.g., inflammation biomarkers in serum).
Statistical design : Use ANOVA with post-hoc Tukey tests for multi-group comparisons .
Basic: What are common pitfalls in interpreting dose-response curves for this compound, and how are they mitigated?
Answer:
- Pitfall 1 : Non-linear regression errors (e.g., incorrect Hill coefficient assumptions).
Solution : Use model-agnostic software (e.g., GraphPad Prism) to fit data. - Pitfall 2 : Overlooking solvent toxicity (e.g., DMSO >0.1% affecting viability).
Solution : Include solvent-only controls in all assays .
Advanced: What computational methods support the optimization of this compound derivatives for enhanced NTPDase inhibition?
Answer:
- Molecular dynamics (MD) simulations : Simulate ligand-enzyme binding stability over 100-ns trajectories.
- QSAR modeling : Correlate structural features (e.g., substituent electronegativity) with IC₅₀ values.
- Free energy perturbation (FEP) : Predict binding affinity changes for synthetic analogs .
Table 1: Comparative Inhibitory Profiles of NTPDase Inhibitors
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
